molecular formula C10H16N4O B1476310 (3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1701561-09-2

(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Cat. No.: B1476310
CAS No.: 1701561-09-2
M. Wt: 208.26 g/mol
InChI Key: LPWNMEIZKKOKJB-UHFFFAOYSA-N
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Description

(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-5-9(12-13(7)2)10(15)14-4-3-8(11)6-14/h5,8H,3-4,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWNMEIZKKOKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, with CAS number 1701561-09-2, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

The molecular formula of the compound is C10H15N3OC_{10}H_{15}N_{3}O and it has a molecular weight of 209.24 g/mol. The structural characteristics include a pyrrolidine ring and a pyrazole moiety, which contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological pathways. Notably, related pyrazole derivatives have shown activity as autophagy modulators and anticancer agents by inhibiting mTORC1 signaling pathways, which are crucial for cell growth and proliferation .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with structural similarities have demonstrated submicromolar antiproliferative activity in pancreatic cancer cell lines (MIA PaCa-2) and have been shown to disrupt autophagic flux during starvation conditions . These findings suggest that this compound may exhibit similar effects.

Neuroprotective Effects

Emerging research points towards the neuroprotective effects of pyrazole derivatives. Compounds that share structural features with this compound have been investigated for their ability to reduce neuronal apoptosis and promote neurogenesis in models of neurodegenerative diseases .

Data Table: Biological Activity Summary

Biological Activity Effect Study Reference
AnticancerSubmicromolar antiproliferative
Autophagy modulationDisruption of mTORC1 signaling
NeuroprotectionReduced apoptosis in neurons

Case Study 1: Anticancer Activity

In a study examining the effects of pyrazole derivatives on pancreatic cancer cells, it was found that certain compounds significantly inhibited cell proliferation and induced autophagy. The mechanism involved the modulation of mTORC1 activity, leading to increased levels of LC3-II, indicating enhanced autophagic flux .

Case Study 2: Neuroprotective Effects

A separate investigation into the neuroprotective properties of related pyrazole compounds revealed that they could mitigate oxidative stress-induced neuronal damage. This study utilized in vitro models to demonstrate that these compounds could enhance cell survival rates under stress conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.